4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one

Description

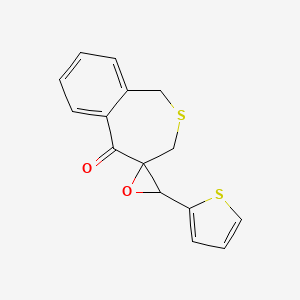

4-(2-Thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one is a sulfur-containing heterocyclic compound featuring a benzothiepin core fused with a thienyl epoxymethyl substituent. The benzothiepin scaffold, combined with the thiophene and epoxide moieties, may influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

3'-thiophen-2-ylspiro[1,3-dihydro-2-benzothiepine-4,2'-oxirane]-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S2/c16-13-11-5-2-1-4-10(11)8-18-9-15(13)14(17-15)12-6-3-7-19-12/h1-7,14H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNUVJYTDMMWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3(CS1)C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiepin core, followed by the introduction of the thienyl and epoxymethyl groups. Common reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalytic processes to enhance efficiency.

Chemical Reactions Analysis

4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the epoxymethyl group, where nucleophiles such as amines or thiols can replace the epoxide ring, forming new derivatives.

Coupling Reactions: The thienyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

Organic Synthesis

4-(2-Thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one serves as a versatile building block in organic synthesis. Its structure enables the formation of more complex molecules through various reaction pathways. This compound can be utilized in:

- The synthesis of novel organic compounds with desired pharmacological properties.

- The development of materials with specific electronic or optical characteristics.

Research indicates that this compound may exhibit significant biological activity, making it a candidate for further pharmacological studies:

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell growth. For instance, compounds similar to it have shown promising results against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Enzyme Interaction Studies : The epoxymethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction is crucial for understanding its mechanism of action in biological systems.

Medicinal Chemistry

The compound's unique structural features make it an interesting target for medicinal chemistry:

- Therapeutic Uses : Investigations into its pharmacological properties may reveal applications as anti-inflammatory or anticancer agents. The interaction with specific molecular targets such as enzymes or receptors could lead to the development of new drug candidates .

Material Science

In material science, this compound can be used to develop new materials with specific properties:

- Organic Electronics : Research suggests that compounds like this can be utilized in organic semiconductors for applications in diodes and solar cells . The ability to modify its structure opens pathways for enhancing material performance in electronic devices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The epoxymethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thienyl and benzothiepin moieties may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neuropharmacology

GM-90432 (4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One)

- Structural Differences : GM-90432 contains an oxadiazole ring instead of a benzothiepin core and lacks the epoxide group present in the target compound. However, both share a 2-thienyl substituent, which may contribute to similar interactions with neurological targets .

- Pharmacological Activity : GM-90432 exhibits potent anti-seizure effects in zebrafish models by modulating neurotransmitters (e.g., serotonin upregulation, GABA downregulation) and reducing oxidative stress. This suggests that sulfur-containing heterocycles with thienyl groups may broadly influence neurosteroid pathways and ROS scavenging .

5-Aryl-1,3-Dihydro-2H-1,3,4-Benzotriazepin-2-Ones

- Structural Differences: These compounds feature a benzotriazepinone core, differing from the benzothiepin system. However, the presence of sulfur in benzothiazepin derivatives (e.g., 3,4-dihydro-2-phenyl-(2H)-1,6-benzothiazocin-5(6H)-one) highlights the role of sulfur in enhancing metabolic stability and receptor affinity .

- Therapeutic Potential: Benzotriazepinones are explored as anxiolytics and anticonvulsants, indicating that the target compound’s benzothiepin core could similarly target GABAergic or serotonergic pathways .

4-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-3-((5-Nitrothiazol-2-yl)Thio)-1H-1,2,4-Triazol-5(4H)-One

- Structural Differences : This triazole-thiazole hybrid lacks the benzothiepin backbone but incorporates sulfur and nitro groups, which enhance electrophilic reactivity. The target compound’s epoxide group may confer distinct reactivity compared to the nitro substituent .

- Biological Relevance : Nitrothiazoles are associated with antimicrobial activity, suggesting that sulfur-electrophile motifs in the target compound could be tuned for similar applications .

Benzothiazepin Derivatives (e.g., T3D2758)

- Example: (2S,3S)-5-[2-(Dimethylamino)Ethyl]-2-(4-Methoxyphenyl)-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzothiazepin-3-yl Acetate.

- Structural Similarities: The benzothiazepin core and sulfur atom parallel the target compound’s benzothiepin system.

- Mechanistic Insights : Such derivatives modulate calcium channels and neurotransmitter release, implying that the target compound’s epoxide could interact with similar ion channels or enzymes .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Neurochemical Modulation : The thienyl group in GM-90432 and the target compound may enhance binding to serotonin or GABA receptors, though the benzothiepin core’s larger ring system could alter selectivity .

- Epoxide Reactivity : The epoxymethyl group in the target compound may act as an electrophilic warhead, enabling covalent interactions with cysteine residues in target proteins—a mechanism absent in GM-90432’s oxadiazole system .

- Sulfur’s Role : Sulfur atoms in benzothiepin and benzothiazepin derivatives improve lipid solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .

Biological Activity

4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one, with a CAS number of 477871-63-9, is a complex organic compound notable for its unique structural features, including a thienyl group and a benzothiepin core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is CHOS, with a molecular weight of approximately 253.36 g/mol. The compound features an epoxymethyl group that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 253.36 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The epoxymethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thienyl and benzothiepin moieties may enhance binding affinity through hydrophobic interactions.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that compounds with similar structural characteristics have shown effectiveness in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurological disorders. For instance, related compounds have demonstrated efficacy in reducing oxidative stress and modulating neurotransmitter levels in animal models of epilepsy . Such findings suggest that this compound might similarly influence neurochemical pathways.

Case Studies

-

Study on Epileptic Models :

A study investigated the neuroprotective mechanisms of similar thienyl compounds in zebrafish models induced with pentylenetetrazole (PTZ). The results indicated significant improvements in seizure behaviors and neurochemical profiles, suggesting a potential pathway for developing anti-seizure medications . -

Anticancer Activity :

Research into structurally analogous compounds has shown promise in targeting cancer cell lines. These studies typically involve assessing cell viability through MTT assays and analyzing apoptosis via flow cytometry, providing a basis for further exploration of this compound in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzothiepin core. For example, epoxide introduction may involve epoxidation of a precursor alkene using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions . Thienyl substituents can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) . Optimization should include monitoring by TLC and HPLC-MS to track intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield (target: >70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzothiepin and thienyl groups. Deuterated chloroform (CDCl₃) is ideal for solubility .

- HRMS : Confirm molecular weight (e.g., ESI+ mode, resolving power >30,000) to distinguish isotopic patterns .

- HPLC-MS : Use a C18 column (ACN/H2O + 0.1% formic acid) for purity assessment; monitor for epoxide stability under acidic conditions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–10), incubate at 37°C, and sample at intervals (0, 24, 48 hrs). Analyze degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for epoxides) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Replicate assays : Use standardized cell lines (e.g., LOVO for anticancer studies) and validate protocols (e.g., MTT assay with triplicate runs) .

- Control variables : Test metabolite interference (e.g., CYP450 enzyme pre-treatment) and serum-free conditions to isolate compound effects .

- Orthogonal models : Compare in vitro results with in vivo xenograft data (e.g., nude mice, 10 mg/kg dosing) to confirm mechanism .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?

- Methodological Answer :

- Core Modifications : Replace the thienyl group with substituted phenyl rings (e.g., electron-withdrawing groups) to enhance receptor binding. Synthesize derivatives via parallel synthesis .

- Epoxide Optimization : Test steric effects by substituting methyl groups on the epoxide; evaluate cytotoxicity in normal vs. cancer cells (e.g., HEK293 vs. HeLa) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., GABA-A for neuroactivity) .

Q. What advanced techniques elucidate the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolite ID : Incubate with liver microsomes (human/rat), extract metabolites using SPE, and analyze via UPLC-QTOF-MS/MS .

- Reactive Intermediate Trapping : Use glutathione (GSH) to trap electrophilic epoxide metabolites; quantify adducts via LC-MS .

- Genotoxicity Screening : Perform Ames test (TA98 strain) and micronucleus assay in CHO-K1 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.